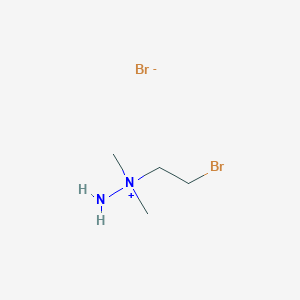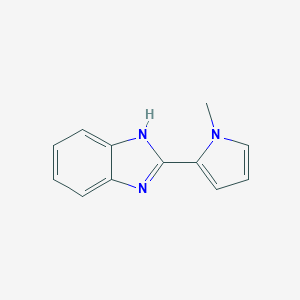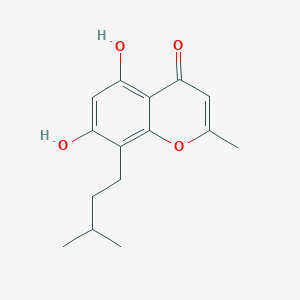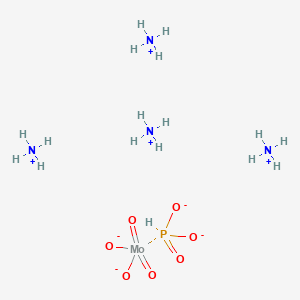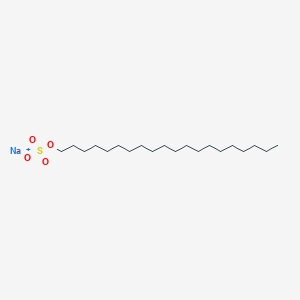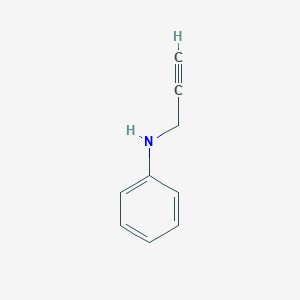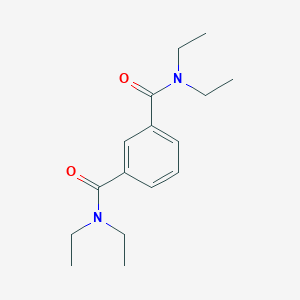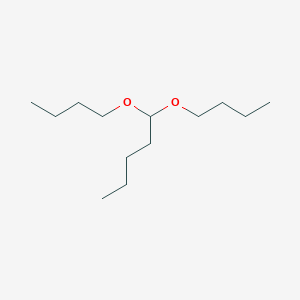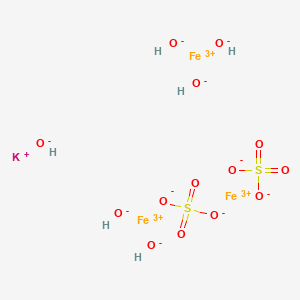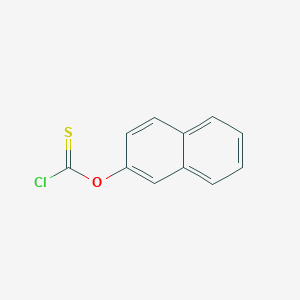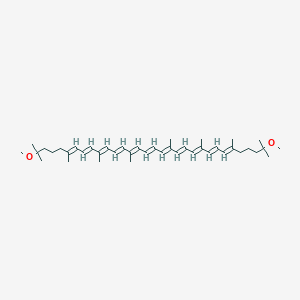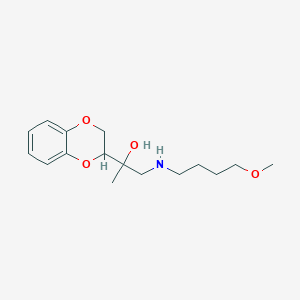
alpha-(((4-Methoxybutyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(((4-Methoxybutyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol, also known as MDBM, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicine and research. MDBM is a synthetic compound that belongs to the family of benzodioxan derivatives and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of alpha-(((4-Methoxybutyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol is not yet fully understood. However, it is believed that alpha-(((4-Methoxybutyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol exerts its effects by interacting with various cellular targets and signaling pathways. alpha-(((4-Methoxybutyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol has been found to inhibit the activity of certain enzymes and proteins, which may contribute to its antitumor and antimicrobial properties.
Effets Biochimiques Et Physiologiques
Alpha-(((4-Methoxybutyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that alpha-(((4-Methoxybutyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol can induce apoptosis, or programmed cell death, in cancer cells. Additionally, alpha-(((4-Methoxybutyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol has been found to inhibit the growth and proliferation of cancer cells in animal models. alpha-(((4-Methoxybutyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol has also been found to have antimicrobial properties and has been shown to be effective against a range of bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
Alpha-(((4-Methoxybutyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol has several advantages and limitations for use in lab experiments. One advantage is that it is a synthetic compound, which means that it can be easily produced in large quantities. Additionally, alpha-(((4-Methoxybutyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol has been found to be relatively stable and can be stored for long periods of time without significant degradation. However, one limitation is that the exact mechanism of action of alpha-(((4-Methoxybutyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol is not yet fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on alpha-(((4-Methoxybutyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol. One area of interest is in the development of new drugs based on the structure of alpha-(((4-Methoxybutyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol. Researchers are investigating the potential of alpha-(((4-Methoxybutyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol derivatives as potential treatments for cancer and other diseases. Additionally, researchers are exploring the use of alpha-(((4-Methoxybutyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol as a tool for studying various cellular processes and signaling pathways. Finally, researchers are investigating the potential of alpha-(((4-Methoxybutyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol as a diagnostic tool for detecting certain diseases.
Méthodes De Synthèse
Alpha-(((4-Methoxybutyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol can be synthesized using a multistep process that involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with N-(4-methoxybutyl)-N-methylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then subjected to further chemical modifications to obtain the final compound.
Applications De Recherche Scientifique
Alpha-(((4-Methoxybutyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol has been found to have potential applications in various fields of scientific research. One of the main areas of interest is in the development of new drugs for the treatment of various diseases. alpha-(((4-Methoxybutyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol has been shown to exhibit antitumor activity and has been investigated as a potential treatment for cancer. Additionally, alpha-(((4-Methoxybutyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol has been found to have antimicrobial properties and has been studied as a potential treatment for bacterial infections.
Propriétés
Numéro CAS |
13627-87-7 |
|---|---|
Nom du produit |
alpha-(((4-Methoxybutyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol |
Formule moléculaire |
C16H25NO4 |
Poids moléculaire |
295.37 g/mol |
Nom IUPAC |
2-(2,3-dihydro-1,4-benzodioxin-3-yl)-1-(4-methoxybutylamino)propan-2-ol |
InChI |
InChI=1S/C16H25NO4/c1-16(18,12-17-9-5-6-10-19-2)15-11-20-13-7-3-4-8-14(13)21-15/h3-4,7-8,15,17-18H,5-6,9-12H2,1-2H3 |
Clé InChI |
MZLXCKVKXIYDHQ-UHFFFAOYSA-N |
SMILES |
CC(CNCCCCOC)(C1COC2=CC=CC=C2O1)O |
SMILES canonique |
CC(CNCCCCOC)(C1COC2=CC=CC=C2O1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



